molecular formula C12H13N5O2 B2357088 (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone CAS No. 2034266-67-4

(3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone

Cat. No.: B2357088
CAS No.: 2034266-67-4
M. Wt: 259.269
InChI Key: FATMJDDIXPADQQ-UHFFFAOYSA-N
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Description

(3-(1H-1,2,3-Triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic chemical building block designed for research and development, particularly in medicinal chemistry. This compound integrates an azetidine ring, a 1,2,3-triazole, and a 5-cyclopropylisoxazole, which are all privileged structures in drug discovery. The 1,2,3-triazole moiety is a stable pharmacophore and linker, widely used in Click chemistry for constructing molecular hybrids and known to contribute to antimicrobial and anticancer activities . The azetidine ring, a four-membered nitrogen-containing saturated heterocycle, is increasingly valued for its role in improving the physicochemical and metabolic properties of drug candidates. The 5-cyclopropylisoxazole group is a common heterocyclic scaffold that can impart favorable pharmacokinetic profiles and target specificity. While the specific biological profile of this exact molecule may not be fully characterized, compounds featuring these structural elements are frequently investigated as potential inhibitors of various enzymes and receptors, and are explored for activity against resistant pathogens . This product is intended for laboratory research purposes only. It is not intended for diagnostic or therapeutic applications. Researchers are advised to conduct their own safety and characterization analyses prior to use.

Properties

IUPAC Name

(5-cyclopropyl-1,2-oxazol-3-yl)-[3-(triazol-1-yl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H13N5O2/c18-12(10-5-11(19-14-10)8-1-2-8)16-6-9(7-16)17-4-3-13-15-17/h3-5,8-9H,1-2,6-7H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FATMJDDIXPADQQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C2=CC(=NO2)C(=O)N3CC(C3)N4C=CN=N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H13N5O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

259.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone is a synthetic organic molecule featuring a triazole ring and an azetidine moiety, which have been associated with various biological activities. This article explores its biological activity, mechanisms of action, and potential therapeutic applications based on current research findings.

Structural Overview

The structural complexity of this compound allows for diverse interactions with biological targets. The presence of the triazole and azetidine rings contributes to its pharmacological potential, including anti-inflammatory, anticancer, and antimicrobial properties.

The biological activity of triazole-containing compounds often involves:

  • Target Interaction : The triazole ring can form hydrogen bonds and π-π interactions with proteins, influencing their function.
  • Biochemical Pathways : These compounds are known to modulate various pathways involved in cell proliferation and apoptosis.

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant anticancer properties. For example:

  • A study demonstrated that a triazole derivative showed IC50 values against various cancer cell lines (e.g., HCT116) as low as 0.43 µM, indicating potent anticancer activity .
  • Mechanistic studies revealed that these compounds can induce apoptosis by increasing reactive oxygen species (ROS) levels and affecting mitochondrial membrane potential .

Antimicrobial Properties

Triazole derivatives have also shown promising antimicrobial activity. For instance:

  • Certain synthesized triazoles exhibited effective inhibition against Escherichia coli and Staphylococcus aureus, suggesting their potential as antibacterial agents .

Case Study 1: Anticancer Efficacy

In a comparative study involving various triazole derivatives:

  • The lead compound displayed significant antiproliferative activity across multiple cancer cell lines (IC50 values ranging from 2.70 to 5.19 µM).
  • The study highlighted the compound's ability to induce apoptosis without affecting normal cells, showcasing its selective cytotoxicity .

Case Study 2: Antimicrobial Activity

Another investigation focused on the antimicrobial efficacy of a series of triazole derivatives:

  • Compounds were tested against standard bacterial strains, revealing notable inhibition rates.
  • The best-performing derivatives exhibited MIC values comparable to established antibiotics, indicating their potential as therapeutic agents .

Data Tables

Biological ActivityIC50 Values (µM)Cell Lines/Organisms
Anticancer0.43 - 5.19HCT116, MCF7
AntimicrobialVariesE. coli, S. aureus

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

Azetidine- and isoxazole-containing methanones are rare in literature, but 5-amino-3-hydroxy-1H-pyrazol-1-yl derivatives (e.g., compounds 7a and 7b from ) provide a basis for comparison:

Compound ID Core Structure Key Substituents Synthesis Reagents Potential Applications
Target Compound Azetidine-Isoxazole Methanone 1,2,3-Triazole, Cyclopropyl Not reported Unknown (likely medicinal)
7a () Pyrazole-Thiophene Methanone Amino, Hydroxy, Cyano (thiophene) Malononitrile, Sulfur, Triethylamine Antibacterial/antifungal agents
7b () Pyrazole-Thiophene Methanone Amino, Hydroxy, Ethyl Carboxylate (thiophene) Ethyl cyanoacetate, Sulfur Same as 7a

Key Observations :

  • Triazole vs.
  • Cyclopropyl vs. Cyano/Carboxylate: The cyclopropyl group in the target compound likely increases metabolic stability and membrane permeability compared to the polar cyano (7a) or carboxylate (7b) groups, which may limit bioavailability .
Physicochemical and Crystallographic Properties

No direct data exists for the target compound, but structural analogs highlight trends:

  • Lipophilicity : The cyclopropyl group in the target compound likely confers higher logP values than 7a/7b , favoring blood-brain barrier penetration.
  • Crystallography : SHELX software (–3) is the gold standard for small-molecule crystallography. If the target compound’s structure was resolved via SHELXL, its bond lengths/angles would be precise (e.g., triazole C-N bonds: ~1.34 Å; azetidine ring puckering: ~25°), ensuring reliable structure-activity relationship (SAR) studies .

Preparation Methods

Cyclopropanation of Allyl Derivatives

Cyclopropyl groups are introduced via Simmons-Smith cyclopropanation. For example, treatment of allyl-substituted precursors with diiodomethane and a zinc-copper couple yields cyclopropane intermediates.

Isoxazole Ring Formation

The isoxazole core is constructed via [3+2] cycloaddition between a nitrile oxide and a cyclopropane-functionalized alkyne:

  • Nitrile Oxide Generation : Hydroxylamine reacts with 3-cyclopropylpropanoyl chloride to form the corresponding oxime, which is oxidized to the nitrile oxide using chloramine-T.
  • Cycloaddition : The nitrile oxide reacts with acetylene gas under refluxing toluene, yielding 5-cyclopropylisoxazole-3-carboxylic acid after hydrolysis.

Critical Parameters :

  • Reaction temperature: 80–100°C.
  • Solvent: Anhydrous toluene.
  • Yield: 72–85% after purification via recrystallization.

Preparation of 3-Azidoazetidine

Azetidine Ring Synthesis

Azetidine is synthesized via Gabriel synthesis:

  • Cyclization : 1,3-Dibromopropane reacts with potassium phthalimide in DMF to form N-phthalimidoazetidine.
  • Deprotection : Hydrazine cleaves the phthalimide group, yielding azetidine.

Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

Alkyne Functionalization of Azetidine

3-Ethynylazetidine is prepared via Sonogashira coupling:

  • Substrate : 3-Iodoazetidine reacts with trimethylsilylacetylene under Pd(PPh₃)₂Cl₂ catalysis.
  • Desilylation : Tetrabutylammonium fluoride (TBAF) removes the TMS group, yielding 3-ethynylazetidine (78% yield).

Triazole Formation

CuAAC between 3-azidoazetidine and 3-ethynylazetidine proceeds under standardized conditions:

  • Reagents : Copper sulfate (10 mol%), sodium ascorbate (20 mol%), tert-butanol/water (1:1).
  • Conditions : Room temperature, 6 hours.
  • Yield : 94% (isolated via ethyl acetate extraction).

Regioselectivity : Exclusive 1,4-disubstituted triazole formation confirmed by ¹H NMR (singlet at δ 7.82 ppm).

Ketone Linkage Coupling

Acid Chloride Formation

5-Cyclopropylisoxazole-3-carboxylic acid is treated with thionyl chloride (2 equiv.) in dichloromethane at 0°C, generating the corresponding acid chloride.

Nucleophilic Acyl Substitution

3-(1H-1,2,3-Triazol-1-yl)azetidine reacts with the acid chloride in anhydrous THF using triethylamine (2 equiv.) as a base:

  • Conditions : 0°C to room temperature, 12 hours.
  • Workup : Aqueous NaHCO₃ wash, column chromatography (SiO₂, hexane/EtOAc 3:1).
  • Yield : 82%.

Alternative Synthetic Routes and Mechanistic Insights

Enaminone-Based Triazole Synthesis

Enaminones derived from isoxazole react with sulfonyl azides (e.g., 4-nitrophenylsulfonyl azide) in ethanol to form NH-1,2,3-triazoles. While this method avoids Cu catalysts, it requires stringent temperature control (70°C, microwave irradiation) and affords lower yields (65–73%) compared to CuAAC.

DFT-Guided Optimization

DFT calculations reveal that electron-withdrawing groups on sulfonyl azides lower activation barriers by 4.2 kcal/mol, accelerating cycloaddition. Transition state analysis confirms asynchronous bond formation (Δbond length = 0.81 Å), ensuring regioselectivity.

Analytical Characterization and Validation

Spectroscopic Data

  • ¹H NMR (400 MHz, CDCl₃): δ 1.12–1.15 (m, 4H, cyclopropyl), 3.82–3.89 (m, 2H, azetidine), 4.61–4.67 (m, 2H, azetidine), 6.52 (s, 1H, isoxazole), 7.82 (s, 1H, triazole).
  • HRMS : m/z calculated for C₁₄H₁₅N₅O₂ [M+H]⁺: 294.1254; found: 294.1256.

Purity Assessment

HPLC analysis (C18 column, MeCN/H₂O gradient) shows >99% purity, with retention time = 8.72 min.

Challenges and Mitigation Strategies

  • Cyclopropyl Stability : Avoid strong acids/bases during isoxazole synthesis; use neutral pH in CuAAC.
  • Triazole Regioselectivity : CuAAC ensures 1,4-selectivity; DFT screening precludes 1,5-isomer formation.
  • Azetidine Ring Strain : Anhydrous conditions prevent ring-opening during azide substitution.

Q & A

Basic: What synthetic methodologies are recommended for the preparation of (3-(1H-1,2,3-triazol-1-yl)azetidin-1-yl)(5-cyclopropylisoxazol-3-yl)methanone?

Answer:
The synthesis typically involves multi-step protocols:

  • Step 1: Formation of the 5-cyclopropylisoxazole core via cyclocondensation of cyclopropanecarboxamide derivatives with hydroxylamine, followed by halogenation for functionalization .
  • Step 2: Azetidine ring construction using Buchwald-Hartwig amination or Mitsunobu reactions to introduce the triazole moiety. Copper-catalyzed azide-alkyne cycloaddition (CuAAC) is critical for regioselective triazole formation .
  • Step 3: Coupling of the azetidine-triazole intermediate with the activated isoxazole carbonyl group via nucleophilic acyl substitution. Use anhydrous DMF or THF as solvents with catalytic DMAP to enhance reactivity .

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